molecular formula C20H14N4O6 B11547903 2-(3,4-dimethylanilino)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-(3,4-dimethylanilino)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B11547903
M. Wt: 406.3 g/mol
InChI Key: CTMZOISDERZSJH-UHFFFAOYSA-N
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Description

2-(3,4-dimethylanilino)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylanilino)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multiple steps, starting with the preparation of the isoquinoline core. One common method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is critical to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylanilino)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the nitro groups can be achieved using reducing agents like tin(II) chloride (SnCl2) or hydrogenation over palladium on carbon (Pd/C).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: SnCl2 in hydrochloric acid or catalytic hydrogenation.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields the corresponding amine derivatives, while oxidation can lead to the formation of quinone-like structures.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylanilino)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the compound may inhibit specific enzymes or receptors, disrupting cellular signaling pathways and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-dimethylanilino)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and anilino groups allows for versatile chemical modifications and potential therapeutic applications.

Properties

Molecular Formula

C20H14N4O6

Molecular Weight

406.3 g/mol

IUPAC Name

2-(3,4-dimethylanilino)-6,7-dinitrobenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C20H14N4O6/c1-10-3-4-12(9-11(10)2)21-22-19(25)13-5-7-15(23(27)28)18-16(24(29)30)8-6-14(17(13)18)20(22)26/h3-9,21H,1-2H3

InChI Key

CTMZOISDERZSJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NN2C(=O)C3=C4C(=CC=C(C4=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C2=O)C

Origin of Product

United States

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